molecular formula C27H20N2O2S B2868795 N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE CAS No. 301307-80-2

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE

Cat. No.: B2868795
CAS No.: 301307-80-2
M. Wt: 436.53
InChI Key: CQBUKAXRUQIMMQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide (CAS 301307-80-2) is an organic compound of significant interest in medicinal chemistry research, integrating a benzothiazole core with a diphenylacetamide structure . The benzothiazole moiety is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets, while the 4-hydroxyphenyl group may positively influence the compound's solubility and metabolic stability . The 2,2-diphenylacetamide component contributes structural rigidity, which can enhance potential for specific enzyme inhibition . Benzothiazole-based compounds are extensively investigated for their neuroprotective properties. Research on analogous molecules, such as the JNK inhibitor AS601245, has demonstrated significant neuroprotective effects in models of cerebral ischemia, highlighting the potential of this chemical class in neuroscience and therapeutic development . Furthermore, structure-activity relationship (SAR) studies on benzothiazole-phenyl analogs have identified potent compounds acting as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting potential applications for managing pain and inflammation through a polypharmacology approach . This makes this compound a valuable candidate for hit-to-lead optimization and various pharmacological assays. This product is supplied for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c30-23-16-15-20(17-21(23)27-29-22-13-7-8-14-24(22)32-27)28-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBUKAXRUQIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Chemical Reactions Analysis

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology, it has shown potential as an anti-inflammatory and anti-tubercular agent. In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This inhibition leads to a reduction in inflammation and pain .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Several structurally related compounds are disclosed in EP3 348 550A1 (2018):

Compound Name Key Structural Features Synthesis Yield Biological Notes Reference
N-(6-Trifluoromethylbenzothiazol-2-yl)-2,2-diphenylacetamide CF₃ substituent at benzothiazole C6 42% Not specified
N-(Benzothiazol-2-yl)-2-(2,2-diphenylacetamide)acetamide Additional acetamide spacer between benzothiazole and diphenyl groups Not reported Improved solubility inferred
N-(6-Nitrobenzothiazol-2-yl)-3-phenylpropanamide Nitro group at C6; propanamide backbone Not reported Potential antitubercular activity (analogous to )

Key Observations :

  • Backbone Flexibility : The diphenylacetamide group in the target compound may confer greater rigidity compared to propanamide or spacer-containing analogs, influencing binding affinity .
Antibacterial and Antitubercular Agents
  • 1,2,4-Triazole-Benzothiazole Hybrids : Patel et al. (2010, 2013) reported that 6-fluoro and 6-methyl substituents on benzothiazole-triazole hybrids exhibit potent activity against S. aureus and M. tuberculosis, surpassing ampicillin in some cases . While the target compound lacks a triazole ring, its benzothiazole-hydroxyphenyl system may share similar target binding profiles.
  • Nitro Substituents : The nitro group in analogs like N-(6-nitrobenzothiazol-2-yl)-3-phenylpropanamide is associated with antitubercular activity, suggesting that introducing nitro groups to the target compound could modulate its efficacy .
Thieno-Pyrimidine Derivatives
  • N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide: This compound replaces the diphenylacetamide with a thieno-pyrimidine sulfanyl group, demonstrating how heterocyclic variations impact solubility and target selectivity .
Spectral and Physical Data
  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in related triazole-thiones confirm thione tautomer dominance, a feature likely shared with the target compound’s benzothiazole ring .
  • Molecular Weight : The target compound’s molecular weight (estimated ~450–500 g/mol) aligns with analogs like 2-((4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (429.34 g/mol) .

Key Differentiators

  • Diphenylacetamide vs. Mono-Substituted Acetamides: The diphenyl group increases steric bulk, possibly reducing metabolic degradation but also limiting solubility compared to compounds with single aryl groups .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide, also known by its CAS number 425661-22-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the compound's biological activity, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula : C19H13N3O2S3
  • Molecular Weight : 411.52 g/mol
  • Structure : The compound features a benzothiazole moiety linked to a hydroxyphenyl group and a diphenylacetamide structure.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies:

Study ReferenceCancer Cell Lines TestedIC50 Values (µM)Observations
Study 1 A549 (Lung), HCC8278.78 ± 3.62 (A549), 16.00 ± 9.38 (HCC827)High antiproliferative activity in 2D assays
Study 2 NCI-H3585.52 ± 0.95Moderate activity in 3D assays
Study 3 MRC-5 (Normal Fibroblast)Non-activeSelectivity towards cancer cells observed

These studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines, with varying degrees of activity depending on the assay format used (2D vs. 3D).

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound has shown to halt cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with the compound's ability to induce cell death in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.12 µM
Escherichia coli25 µM

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Case Study on Antitumor Activity : In a study examining several benzothiazole derivatives, this compound was found to have comparable or superior activity against lung cancer cell lines compared to traditional chemotherapeutics like doxorubicin and staurosporine .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties highlighted that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, indicating potential for use in treating infections caused by resistant strains .

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